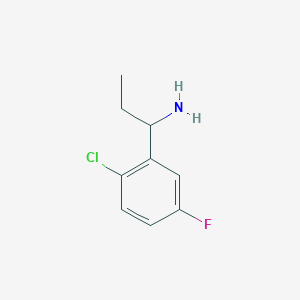
(7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the chloro and methyl groups, and the attachment of the prop-2-ynyl and pyridin-3-ylMethylcarbaMoyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
The compound (7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups present in the molecule, leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized quinazolinone compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may be studied for its potential as a therapeutic agent. Its structural similarity to other biologically active molecules suggests it could interact with specific biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its potential to treat various diseases. Its ability to undergo different chemical reactions makes it a versatile molecule for modifying biological pathways and developing new treatments.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties. Its complex structure and reactivity make it suitable for applications in materials science and engineering.
Mecanismo De Acción
The mechanism by which (7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate exerts its effects likely involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.
Chloro-substituted Compounds: Molecules with a chloro group attached to an aromatic ring.
Methylacetate Derivatives: Compounds containing a methylacetate functional group.
Uniqueness
The uniqueness of (7-chloro-3-Methyl-4-oxo-6-((prop-2-ynyl(4-(pyridin-3-ylMethylcarbaMoyl)phenyl)aMino)Methyl)-3,4-dihydroquinazolin-2-yl)Methylacetate lies in its combination of functional groups and structural features
Propiedades
Fórmula molecular |
C29H26ClN5O4 |
|---|---|
Peso molecular |
544.0 g/mol |
Nombre IUPAC |
[7-chloro-3-methyl-6-[[4-[methyl(pyridin-3-yl)carbamoyl]-N-prop-2-ynylanilino]methyl]-4-oxoquinazolin-2-yl]methyl acetate |
InChI |
InChI=1S/C29H26ClN5O4/c1-5-13-35(22-10-8-20(9-11-22)28(37)33(3)23-7-6-12-31-16-23)17-21-14-24-26(15-25(21)30)32-27(18-39-19(2)36)34(4)29(24)38/h1,6-12,14-16H,13,17-18H2,2-4H3 |
Clave InChI |
YICVQBCKBLBOEX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=NC2=C(C=C(C(=C2)Cl)CN(CC#C)C3=CC=C(C=C3)C(=O)N(C)C4=CN=CC=C4)C(=O)N1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-3-fluoroimidazo[1,2-a]pyrazine](/img/structure/B15233103.png)
![6-(Methylthio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B15233109.png)

![2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15233133.png)

![(6-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B15233152.png)
![4,7-Difluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B15233155.png)

![6-Ethynyl-2-methylimidazo[1,2-A]pyridine](/img/structure/B15233159.png)





